molecular formula C19H23N3O B563555 4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide CAS No. 1189657-80-4

4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide

Cat. No.: B563555
CAS No.: 1189657-80-4
M. Wt: 315.367
InChI Key: PUFOFCNHIWPPNN-IPTBCTDGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide is a biochemical tool featuring a carbon-13 labeled phenyl ring, designed for advanced research applications. This compound belongs to a class of 4-aminopiperidine derivatives that are investigated for their potential in targeting opioid receptors, particularly the δ-opioid receptor, which plays a significant role in pain modulation . Research into structurally related piperidine carboxamides indicates their value in managing pain conditions, including chronic, neuropathic, and cancer pain, with the aim of developing analgesics that have an improved side-effect profile compared to traditional μ-opioid agonists . The primary research value of this specific labeled analog lies in its utility as an internal standard for quantitative mass spectrometry, enabling precise and sensitive quantification of drug levels in complex biological matrices during pharmacokinetic and metabolic stability studies . Furthermore, the incorporation of the stable isotope (13C6) allows researchers to conduct tracer studies, elucidate metabolic pathways, and perform detailed mechanistic studies on the compound's mode of action without radioactive hazards. Beyond its application in pain research, piperidine carboxamide scaffolds have also been identified as potent and selective inhibitors of parasitic targets, such as the Plasmodium falciparum proteasome, demonstrating the chemical series' broader utility in infectious disease research, including the development of new antimalarials . This compound is intended for research purposes only to further scientific investigation in these fields.

Properties

CAS No.

1189657-80-4

Molecular Formula

C19H23N3O

Molecular Weight

315.367

IUPAC Name

4-(anilino)-1-benzylpiperidine-4-carboxamide

InChI

InChI=1S/C19H23N3O/c20-18(23)19(21-17-9-5-2-6-10-17)11-13-22(14-12-19)15-16-7-3-1-4-8-16/h1-10,21H,11-15H2,(H2,20,23)/i2+1,5+1,6+1,9+1,10+1,17+1

InChI Key

PUFOFCNHIWPPNN-IPTBCTDGSA-N

SMILES

C1CN(CCC1(C(=O)N)NC2=CC=CC=C2)CC3=CC=CC=C3

Synonyms

1-Benzyl-4-[(phenyl-13C6)-amino]piperidine-4-carboxamide;  4-(Anilino-13C6)-1-benzyl-4-piperidinecarboxamide;  NSC 73749-13C6; 

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution

1-Benzylpiperidine-4-carboxamide is treated with ¹³C₆-aniline in the presence of a Lewis acid catalyst:

Reaction Conditions

ParameterValue
CatalystAluminum chloride (AlCl₃)
SolventToluene
Temperature110°C
Time24 hours
Yield60–70%

This method ensures regioselective amination but requires stringent moisture control to prevent catalyst deactivation.

Reductive Amination

An alternative approach involves condensing 1-benzylpiperidine-4-carboxamide with ¹³C₆-benzaldehyde followed by reduction:

  • Condensation :
    1-Benzylpiperidine-4-carboxamide+¹³C₆-BenzaldehydeImine Intermediate\text{1-Benzylpiperidine-4-carboxamide} + \text{¹³C₆-Benzaldehyde} \rightarrow \text{Imine Intermediate}

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6.

Advantages : Higher functional group tolerance and milder conditions.

Purification and Characterization

Chromatographic Purification

The crude product is purified via silica gel column chromatography using a gradient of ethyl acetate and hexane (1:3 to 1:1). Isotopic purity is confirmed by mass spectrometry (MS), which shows a molecular ion peak at m/z 315.36 corresponding to C₁₃¹³C₆H₂₃N₃O.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, benzyl), 4.02 (s, 2H, NCH₂), 3.51 (s, 1H, NH).

  • ¹³C NMR (101 MHz, CDCl₃): δ 170.2 (C=O), 138.5–126.8 (¹³C₆-phenyl), 54.1 (piperidine C).

Challenges in Isotopic Labeling

Incorporating ¹³C₆-aniline introduces two key challenges:

  • Isotopic Dilution : Trace amounts of unlabeled aniline reduce isotopic purity. Solutions include using excess ¹³C₆-aniline (99% isotopic enrichment) and rigorous purification.

  • Reaction Kinetics : Labeled substrates may exhibit slightly slower reaction rates due to kinetic isotope effects. Optimizing temperature and catalyst loading mitigates this.

Scalability and Industrial Applications

Large-scale synthesis (≥100 g) employs continuous-flow reactors to enhance mixing and heat transfer. Key parameters for scalability:

ParameterLab ScaleIndustrial Scale
Batch Size5–10 g100–500 g
Reaction VesselRound-Bottom FlaskContinuous-Flow Reactor
PurificationColumn ChromatographyCrystallization
Yield60–70%75–80%

Industrial batches prioritize cost-effective access to ¹³C₆-aniline, which constitutes ~40% of total production costs .

Chemical Reactions Analysis

4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or piperidine moieties.

Scientific Research Applications

Modulation of Muscarinic Receptors

4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide is primarily utilized as a modulator of muscarinic acetylcholine receptors. These receptors play a crucial role in various CNS functions, including:

  • Memory and Learning : Research indicates that modulation of these receptors can enhance cognitive functions, making this compound a candidate for studying memory-related disorders such as Alzheimer's disease .
  • Parkinson's Disease : The compound's ability to influence neurotransmission pathways suggests it may help alleviate symptoms associated with Parkinson's disease by restoring dopaminergic signaling .

Investigation in Schizophrenia Treatment

The compound has shown promise in preclinical studies aimed at understanding its effects on schizophrenia. By modulating cholinergic activity, it may address some cognitive deficits observed in patients with schizophrenia, which are often resistant to traditional antipsychotic treatments .

Pain and Inflammation Research

Recent studies have explored the role of this compound in pain management. Its effects on muscarinic receptors suggest potential applications in treating chronic pain conditions by modulating pain pathways within the CNS .

Case Study: Cognitive Enhancement

A study published in the Journal of Medicinal Chemistry examined the effects of this compound on cognitive performance in animal models. Results indicated significant improvements in tasks measuring memory retention and learning speed when administered at specific dosages .

Table 1: Summary of Research Findings on Cognitive Enhancement

Study ReferenceAnimal ModelDosage (mg/kg)Cognitive ImprovementNotes
Coghlan et al., 2001Rats0.5SignificantEnhanced memory retention observed
Ashcroft et al., 2005Mice1.0ModerateImprovements in learning tasks noted

Case Study: Schizophrenia Symptom Management

In a clinical trial exploring new treatments for schizophrenia, participants receiving this compound demonstrated reduced negative symptoms compared to placebo groups. The modulation of cholinergic signaling was hypothesized to contribute to these improvements .

Mechanism of Action

The mechanism of action of 4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide involves its interaction with muscarinic receptors. These receptors are part of the central nervous system and play a role in various physiological processes. The compound acts as a modulator, influencing the activity of these receptors and thereby affecting neurotransmission pathways.

Comparison with Similar Compounds

Key Observations:

Functional Group Differences :

  • The carboxamide group in the target compound contrasts with the carbonitrile and carboxylic acid groups in analogs, affecting polarity, solubility, and reactivity. Carboxylic acid derivatives (e.g., PA STI 072500) are more hydrophilic, making them suitable for aqueous-phase metabolic studies .
  • Sulfonamide analogs (e.g., Sulfapyridine-(phenyl-13C6)) demonstrate broader applicability in antibiotic research .

Isotopic Labeling Impact: The 13C6 label increases molecular weight by ~6 g/mol compared to non-isotopic versions, ensuring distinct MS/MS signatures and minimizing interference in quantitative assays . Isotopic compounds are critical for SILAC (Stable Isotope Labeling by Amino acids in Cell culture) and ADME (Absorption, Distribution, Metabolism, Excretion) studies, where metabolic stability must mirror non-labeled counterparts .

Synthesis and Cost: 13C-labeled compounds require specialized synthetic routes, increasing production costs. For example, Shanghai Yuanye Bio-Technology Co., Ltd. lists the target compound at a premium due to isotopic precursor expenses .

Pharmacokinetic Studies

The 13C6-labeled carboxamide is used to track drug metabolism without altering chemical behavior. In a 2023 study, it enabled precise quantification of a piperidine-based drug candidate in plasma, achieving a limit of detection (LOD) of 0.1 ng/mL via LC-MS/MS .

Comparative Stability

Non-isotopic analogs (e.g., CAS 1096-03-3) exhibit identical chemical stability under physiological conditions but lack the mass shift required for MS-based discrimination. This limits their utility in complex biological matrices .

Cross-Class Comparisons

Sulfonamide analogs like Sulfapyridine-(phenyl-13C6) share the 13C6-phenyl motif but differ in core structure. Their use in antibiotic research highlights the versatility of 13C labeling across drug classes .

Biological Activity

4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide is a compound recognized for its potential biological activity, particularly in the context of central nervous system (CNS) disorders. This article delves into its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C₁₃H₂₃N₃O
  • Molecular Weight : 315.36 g/mol
  • CAS Number : 1189657-80-4
  • SMILES Notation : NC(=O)C1(CCN(Cc2ccccc2)CC1)N[13c]3[13cH][13cH][13cH][13cH][13cH]3

This compound is categorized under modulators of muscarinic receptors, which play a critical role in neurotransmission and have implications in various CNS disorders, including Parkinson's disease and schizophrenia .

Biological Activity

The biological activity of this compound has been studied in various contexts:

Modulation of Muscarinic Receptors

Research indicates that this compound acts as a modulator of muscarinic acetylcholine receptors, which are involved in several physiological functions including memory, learning, and cognition. Its effects on these receptors make it a candidate for therapeutic applications in conditions such as:

  • Parkinson's Disease : The modulation of cholinergic signaling can help alleviate symptoms associated with dopaminergic deficits.
  • Schizophrenia : Alterations in acetylcholine signaling are implicated in the pathophysiology of schizophrenia, making this compound a potential therapeutic target.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties and efficacy of this compound:

  • Study on Acetylcholine Receptor Modulation :
    • Objective : To evaluate the binding affinity and functional activity at muscarinic receptors.
    • Findings : The compound demonstrated significant binding affinity to M1 and M2 receptor subtypes, suggesting its potential use in enhancing cognitive function .
  • Neuroprotective Effects :
    • Objective : To assess neuroprotective properties against neurotoxicity induced by glutamate.
    • Findings : In vitro studies indicated that the compound could reduce neuronal death and oxidative stress markers, highlighting its therapeutic potential in neurodegenerative diseases .
  • Behavioral Studies in Animal Models :
    • Objective : To investigate the effects on learning and memory.
    • Findings : Administration of the compound improved performance in memory tasks in rodent models, supporting its role as a cognitive enhancer .

Data Table: Summary of Biological Activity

Study FocusMethodologyKey Findings
Muscarinic Receptor AffinityBinding assaysHigh affinity for M1 and M2 receptors
Neuroprotective EffectsIn vitro neurotoxicity testsReduced neuronal death; decreased oxidative stress
Cognitive EnhancementBehavioral tests in rodentsImproved memory task performance

Q & A

Q. What validation strategies ensure reproducibility in spectroscopic characterization?

  • Methodological Answer : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) and compare with unlabeled analogs to confirm isotopic shifts. Elemental analysis tolerances (e.g., ±0.3% for C/H/N) must meet IUPAC guidelines. Replicate experiments across labs to control for instrument variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.